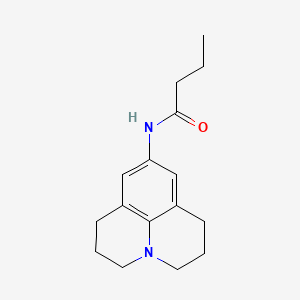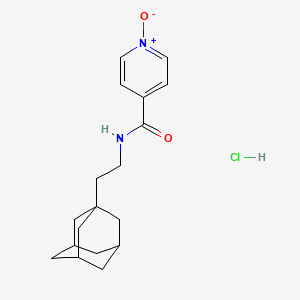
N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride is a chemical compound that features an adamantane core, which is known for its stability and unique three-dimensional structure. The adamantane moiety is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride typically involves the reaction of adamantanecarboxylic acid with isonicotinamide under specific conditions. One common method includes the use of sulfuric acid as a medium to facilitate the reaction. The adamantanecarboxylic acid acts as an alkylating agent, reacting with isonicotinamide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized adamantane derivatives .
Scientific Research Applications
N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane core allows the compound to interact with biological membranes, potentially altering their properties and affecting cellular processes. The isonicotinamide moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1-Adamantyl)ethyl)isonicotinamide
- N-(1-Adamantyl)isonicotinamide
- 1-Adamantylamine
Uniqueness
N-(2-(1-Adamantyl)ethyl)isonicotinamide 1-oxide hydrochloride is unique due to the presence of the 1-oxide group, which can significantly alter its chemical and biological properties compared to similar compounds. This modification may enhance its stability, solubility, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
61876-39-9 |
|---|---|
Molecular Formula |
C18H25ClN2O2 |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-1-oxidopyridin-1-ium-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O2.ClH/c21-17(16-1-5-20(22)6-2-16)19-4-3-18-10-13-7-14(11-18)9-15(8-13)12-18;/h1-2,5-6,13-15H,3-4,7-12H2,(H,19,21);1H |
InChI Key |
WGWFHDMUJQZGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=[N+](C=C4)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14165292.png)
![14-(3-chloro-2-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14165297.png)
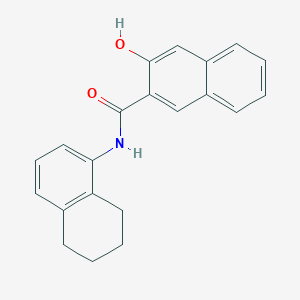
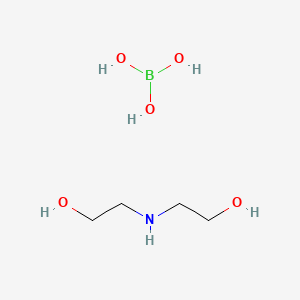
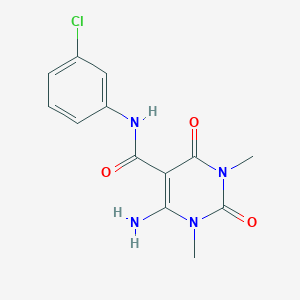
![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
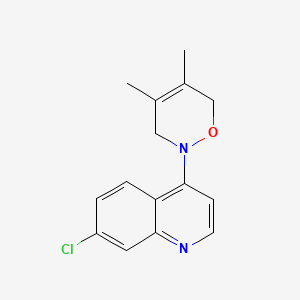

![N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B14165339.png)
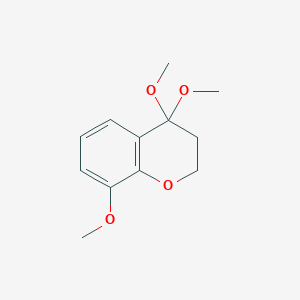

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy-](/img/structure/B14165361.png)
